Physicochemical Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bonds vs. GT-2016 (Same Molecular Formula)
Despite sharing the identical molecular formula (C19H31N3O) and molecular weight (317.47 g/mol) with the histamine H3 receptor antagonist GT-2016, the target compound exhibits a markedly different computed lipophilicity profile: XLogP3-AA of 2.6 vs. 3.3 for GT-2016 [1][2]. The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) with 6 rotatable bonds, whereas GT-2016 has 1 HBD, 4 HBA, and 7 rotatable bonds [1][2]. This physicochemical divergence arises from the fundamentally different core structures: a 3-(benzyl(ethyl)amino)piperidine scaffold vs. a 4-(1H-imidazol-4-yl)piperidine scaffold .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; HBD = 1; HBA = 3; Rotatable bonds = 6 |
| Comparator Or Baseline | GT-2016 (CAS 152241-24-2): XLogP3-AA = 3.3; HBD = 1; HBA = 4; Rotatable bonds = 7 |
| Quantified Difference | ΔXLogP3-AA = -0.7; ΔHBA = -1; ΔRotatable bonds = -1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) compared across compounds sharing C19H31N3O formula |
Why This Matters
The lower lipophilicity and different hydrogen bond acceptor count of the target compound predict distinct membrane permeability, solubility, and off-target binding profiles relative to GT-2016, directly impacting assay design and lead optimization decisions.
- [1] PubChem. (2025). Compound Summary for CID 66567224: (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one. Computed Properties: XLogP3-AA, HBD, HBA, Rotatable Bond Count. View Source
- [2] PubChem. (2025). Compound Summary for CID 9839975: GT-2016 (1-(4-(1H-imidazol-4-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one). Computed Properties: XLogP3-AA. View Source
